Cas no 3883-86-1 (4H,4H'-Octafluorobiphenyl)

4H,4H'-Octafluorobiphenyl 化学的及び物理的性質
名前と識別子
-
- 1,1'-Biphenyl,2,2',3,3',5,5',6,6'-octafluoro-
- 2,2',3,3',5,5',6,6'-Octafluorobiphenyl
- 4H,4'H-OCTAFLUOROBIPHENYL
- 1,2,4,5-tetrafluoro-3-(2,3,5,6-tetrafluorophenyl)benzene
- 4H,4H'-Octafluorobiphenyl
- 4,4'-Dihydrooctafluorobiphenyl
- 4-H, 4'-H-Octafluorobiphenyl
- 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-
- Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-
- C12H2F8
- NSC96909
- 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl
- 4H,4H-OCTAFLUOROBIPHENYL
- QWCHHUZAAG
- QWCHHUZAAGRHDB-UHFFFAOYSA-N
- 2,2',3,3',5,5',6,6'-Octafluorobiphenyl, 98%
- 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl #
- FS-5949
- CS-0186469
- 6-(2,3-difluorocyclohexa-2,5-dien-1-ylidene)-1,2,3,3,4,5-hexafluoro-cyclohexa-1,4-diene
- FT-0609074
- A824294
- MFCD00000312
- AKOS015889191
- NSC 96909
- UNII-NFP7F6MDR9
- 2,3,3',5,5',6,6'-Octafluorobiphenyl
- O0182
- 3883-86-1
- Biphenyl,2',3,3',5,5',6,6'-octafluoro-
- NS00046220
- NSC-96909
- EINECS 223-418-7
- NFP7F6MDR9
- 1, 2,2',3,3',5,5',6,6'-octafluoro-
- DTXSID2063218
- SCHEMBL1995798
- T72414
- DTXCID5039563
- DB-049338
-
- MDL: MFCD00000312
- インチ: 1S/C12H2F8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H
- InChIKey: QWCHHUZAAGRHDB-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C([H])C(=C(C=1C1C(=C(C([H])=C(C=1F)F)F)F)F)F)F
計算された属性
- せいみつぶんしりょう: 298.00300
- どういたいしつりょう: 298.003
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- 密度みつど: 1.582
- ゆうかいてん: 83.0 to 86.0 deg-C
- ふってん: 222.4°Cat760mmHg
- フラッシュポイント: 73.9°C
- PSA: 0.00000
- LogP: 4.46640
4H,4H'-Octafluorobiphenyl セキュリティ情報
- 危害声明: Irritant
- 危険物輸送番号:UN 3152 9/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
4H,4H'-Octafluorobiphenyl 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
4H,4H'-Octafluorobiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H21970-1g |
4H,4'H-OCTAFLUOROBIPHENYL |
3883-86-1 | 98% | 1g |
¥218.0 | 2023-09-07 | |
TRC | H010355-2000mg |
4H,4H'-Octafluorobiphenyl |
3883-86-1 | 2g |
$ 330.00 | 2022-06-04 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0182-1G |
2,2',3,3',5,5',6,6'-Octafluorobiphenyl |
3883-86-1 | >97.0%(GC) | 1g |
¥260.00 | 2024-04-16 | |
eNovation Chemicals LLC | D627208-1g |
2,2',3,3',5,5',6,6'-Octafluorobiphenyl |
3883-86-1 | 97% | 1g |
$110 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0182-1g |
4H,4H'-Octafluorobiphenyl |
3883-86-1 | 98.0%(GC) | 1g |
¥640.0 | 2022-06-10 | |
abcr | AB103809-5 g |
4H,4'H-Octafluorobiphenyl, 97%; . |
3883-86-1 | 97% | 5 g |
€179.10 | 2023-07-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O160011-25g |
4H,4H'-Octafluorobiphenyl |
3883-86-1 | >97.0%(GC) | 25g |
¥4669.90 | 2023-09-01 | |
abcr | AB103809-1g |
4H,4'H-Octafluorobiphenyl, 97%; . |
3883-86-1 | 97% | 1g |
€72.00 | 2023-09-19 | |
Aaron | AR003M5O-25g |
4H,4H-OCTAFLUOROBIPHENYL |
3883-86-1 | 97% | 25g |
$694.00 | 2025-01-22 | |
A2B Chem LLC | AB67584-5g |
4H,4'H-Octafluorobiphenyl |
3883-86-1 | >97.0%(GC) | 5g |
$75.00 | 2024-04-20 |
4H,4H'-Octafluorobiphenyl 関連文献
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Shotaro Hayashi,Yuki Togawa,Yoshihisa Kojima,Toshio Koizumi Polym. Chem. 2016 7 5671
-
Liwei Ye,Robert M. Pankow,Alexander Schmitt,Barry C. Thompson Polym. Chem. 2019 10 6545
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Anton F. Rogozhin,Vasily A. Ilichev,Anatoly A. Fagin,Roman V. Rumyantcev,Georgy K. Fukin,Artem N. Yablonskiy,Boris A. Andreev,Mikhail N. Bochkarev New J. Chem. 2022 46 13987
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Aldo A. Facundo,Alma Arévalo,Gabriela Fundora-Galano,Marcos Flores-álamo,Emilio Orgaz,Juventino J. García New J. Chem. 2019 43 6897
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Junpei Kuwabara,Wataru Tsuchida,Shuyang Guo,Ziwei Hu,Takeshi Yasuda,Takaki Kanbara Polym. Chem. 2019 10 2298
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Liwen Xing,Christine K. Luscombe J. Mater. Chem. C 2021 9 16391
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7. Investigation on the prime factors influencing the formation of entangled metal–organic frameworksGuo-Ping Yang,Lei Hou,Lu-Fang Ma,Yao-Yu Wang CrystEngComm 2013 15 2561
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Lauren J. Kang,Liwen Xing,Christine K. Luscombe Polym. Chem. 2019 10 486
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Guoling Fan,Xiaogang Yang,Ruizheng Liang,Jingwen Zhao,Shuzhen Li,Dongpeng Yan CrystEngComm 2016 18 240
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Assunta Marrocchi,Antonio Facchetti,Daniela Lanari,Chiara Petrucci,Luigi Vaccaro Energy Environ. Sci. 2016 9 763
4H,4H'-Octafluorobiphenylに関する追加情報
Recent Advances in the Application of 4H,4H'-Octafluorobiphenyl (CAS: 3883-86-1) in Chemical Biology and Pharmaceutical Research
4H,4H'-Octafluorobiphenyl (CAS: 3883-86-1) is a fluorinated aromatic compound that has garnered significant attention in recent years due to its unique physicochemical properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its eight fluorine atoms symmetrically distributed across a biphenyl scaffold, exhibits remarkable stability, lipophilicity, and electron-withdrawing characteristics. These properties make it an attractive building block for the development of novel materials, bioactive molecules, and pharmaceutical intermediates. Recent studies have explored its utility in various domains, including medicinal chemistry, materials science, and chemical biology, highlighting its versatility and potential for innovation.
One of the most notable applications of 4H,4H'-Octafluorobiphenyl is in the design of fluorinated pharmaceuticals. The incorporation of fluorine atoms into drug molecules often enhances their metabolic stability, bioavailability, and binding affinity to target proteins. Researchers have leveraged the unique electronic properties of this compound to synthesize fluorinated analogs of known drugs, aiming to improve their pharmacokinetic profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful use of 4H,4H'-Octafluorobiphenyl as a key intermediate in the synthesis of a new class of kinase inhibitors with improved selectivity and potency against cancer-related targets.
In addition to its role in drug development, 4H,4H'-Octafluorobiphenyl has also been investigated for its potential in materials science. Its high thermal stability and resistance to degradation make it a promising candidate for the fabrication of advanced polymeric materials and coatings. A recent study in Advanced Materials reported the synthesis of a novel fluorinated polymer derived from 4H,4H'-Octafluorobiphenyl, which exhibited exceptional resistance to harsh chemical environments and UV radiation. Such materials could find applications in aerospace, electronics, and other industries requiring durable and high-performance coatings.
Chemical biology researchers have also explored the use of 4H,4H'-Octafluorobiphenyl as a probe for studying protein-ligand interactions. The fluorine atoms in the compound can serve as sensitive NMR probes, enabling detailed structural and dynamic studies of biomolecular complexes. A 2022 publication in Nature Chemical Biology highlighted the use of fluorinated biphenyl derivatives, including 4H,4H'-Octafluorobiphenyl, to investigate the binding mechanisms of small molecules to G-protein-coupled receptors (GPCRs). These insights could pave the way for the rational design of more effective therapeutics targeting GPCRs, which are implicated in numerous diseases.
Despite its promising applications, the synthesis and handling of 4H,4H'-Octafluorobiphenyl present certain challenges. The high electronegativity of fluorine atoms can lead to strong intermolecular interactions, complicating purification and characterization processes. Recent advancements in synthetic methodologies, such as the use of transition metal-catalyzed cross-coupling reactions, have addressed some of these challenges, enabling more efficient and scalable production of this compound. A 2023 review in Chemical Reviews summarized these developments, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.
Looking ahead, the potential of 4H,4H'-Octafluorobiphenyl in chemical biology and pharmaceutical research remains largely untapped. Future studies could explore its utility in the development of fluorinated imaging agents, drug delivery systems, and bioactive probes. Additionally, interdisciplinary collaborations between chemists, biologists, and material scientists could unlock new applications for this versatile compound. As research continues to evolve, 4H,4H'-Octafluorobiphenyl is poised to play an increasingly important role in advancing scientific and technological innovations in the life sciences.
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